[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 1142215-57-3
VCID: VC2397687
InChI: InChI=1S/C16H18N2O5/c1-22-13-6-4-12(5-7-13)18(11-16(20)21)10-15(19)17-9-14-3-2-8-23-14/h2-8H,9-11H2,1H3,(H,17,19)(H,20,21)
SMILES: COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)CC(=O)O
Molecular Formula: C16H18N2O5
Molecular Weight: 318.32 g/mol

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

CAS No.: 1142215-57-3

Cat. No.: VC2397687

Molecular Formula: C16H18N2O5

Molecular Weight: 318.32 g/mol

* For research use only. Not for human or veterinary use.

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid - 1142215-57-3

Specification

CAS No. 1142215-57-3
Molecular Formula C16H18N2O5
Molecular Weight 318.32 g/mol
IUPAC Name 2-(N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Standard InChI InChI=1S/C16H18N2O5/c1-22-13-6-4-12(5-7-13)18(11-16(20)21)10-15(19)17-9-14-3-2-8-23-14/h2-8H,9-11H2,1H3,(H,17,19)(H,20,21)
Standard InChI Key IAZWNFVFIHMZRG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)CC(=O)O
Canonical SMILES COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)CC(=O)O

Introduction

Chemical Identity and Properties

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is identified by its unique chemical structure and various identifying parameters. The compound is characterized by a molecular formula of C16H18N2O5 and a molecular weight of 318.32 g/mol. This section provides a detailed overview of its chemical identity and fundamental properties.

Identification Parameters

The compound can be identified through various standardized chemical identifiers that allow for consistent recognition across scientific databases and literature. These identification parameters are crucial for researchers to accurately reference and work with the compound.

Table 1: Identification Parameters of [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

ParameterValue
CAS Registry Number1142215-57-3
IUPAC Name2-(N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Molecular FormulaC16H18N2O5
Molecular Weight318.32 g/mol
Standard InChIInChI=1S/C16H18N2O5/c1-22-13-6-4-12(5-7-13)18(11-16(20)21)10-15(19)17-9-14-3-2-8-23-14/h2-8H,9-11H2,1H3,(H,17,19)(H,20,21)
Standard InChIKeyIAZWNFVFIHMZRG-UHFFFAOYSA-N
SMILES NotationCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)CC(=O)O
PubChem Compound ID25219957

Structural Analysis

The molecular structure of [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid features several distinct functional groups and structural components that contribute to its chemical reactivity and potential applications in research.

Functional Groups

This compound contains multiple functional groups that contribute to its chemical properties and potential reactivity:

  • Carboxylic acid group (-COOH): Provides acidic properties and potential for esterification and amidation reactions.

  • Amide linkage (-CONH-): Offers hydrogen bonding capabilities and relative stability.

  • Secondary amine (-NH-): Serves as a potential site for further functionalization.

  • Methoxy group (-OCH3): Contributes electron-donating properties to the aromatic ring.

  • Furan ring: A five-membered heterocyclic aromatic ring containing oxygen.

Structural Components

The molecule can be divided into three main structural components:

  • 4-Methoxyphenyl moiety: An aromatic ring with a methoxy substituent that influences the electronic properties of the molecule.

  • Glycine derivative: The amino acid-derived portion containing the carboxylic acid group.

  • Furylmethylamino-oxoethyl unit: Contains the furan ring connected through a methylene bridge to an amide linkage.

These structural components are interconnected through nitrogen atoms, creating a complex three-dimensional arrangement that influences the compound's interactions with other molecules and potential biological targets.

Research Applications

[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid has demonstrated utility in various research fields, particularly in proteomics and organic chemistry. Its unique structure makes it valuable for studying chemical reactions and biological interactions.

Proteomics Research

In proteomics research, this compound is utilized as a reagent for studying protein functions and modifications. The compound's functional groups allow for potential interactions with amino acid residues in proteins, making it useful for studying protein-small molecule interactions. Its availability from biochemical suppliers specifically for research purposes underscores its value in this field.

The compound may serve as a probe for investigating protein binding sites or as a building block for creating more complex molecules designed to interact with specific protein targets. The presence of both the furan ring and methoxyphenyl group provides distinctive points of interaction with protein structures.

Organic Chemistry Applications

In organic chemistry, [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid serves as a model compound for studying various reaction mechanisms and synthetic pathways. The multiple functional groups present in the molecule allow for exploration of:

  • Amide bond formation and cleavage

  • Reactions involving secondary amines

  • Modifications of carboxylic acid groups

  • Reactions of methoxy-substituted aromatic rings

  • Chemistry of furan derivatives

The compound's structure provides researchers with opportunities to investigate selective reactions at different functional sites, contributing to advances in synthetic methodology.

Comparison with Similar Compounds

To better understand the unique properties of [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid, it is valuable to compare it with structurally related compounds.

Structural Analogues

A notable structural analogue is [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid (CAS: 1142216-03-2), which differs primarily in the replacement of the furan ring with a cyclohexene moiety. This structural difference would be expected to alter the compound's three-dimensional shape, electronic properties, and potential interactions with biological targets.

Structure-Property Relationships

Table 2: Comparison of [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid with Structural Analogues

Property[{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid2-[1-[[[(4-Methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]-3-oxo-2-piperazinyl]acetic acid propan-2-yl ester
CAS Number1142215-57-31142216-03-2N/A (PubChem CID: 2991595)
Molecular FormulaC16H18N2O5C19H26N2O4C18H23N3O5S
Molecular Weight318.32 g/mol346.43 g/mol393.5 g/mol
Heterocyclic ComponentFuran ringCyclohexene ringPiperazine ring
Key Functional FeaturesCarboxylic acid, amide, secondary amine, methoxyphenylCarboxylic acid, amide, secondary amine, methoxyphenylIsopropyl ester, thioureido group, piperazine, methoxyphenyl

The substitution of a furan ring (in [{2-[(2-Furylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid) with a cyclohexene ring (in the analogue) would be expected to alter properties such as:

  • Lipophilicity: The cyclohexene analogue would likely exhibit greater lipophilicity due to the aliphatic nature of the cyclohexene compared to the aromatic furan.

  • Spatial arrangement: The cyclohexene ring occupies more space and has different conformational preferences compared to the planar furan ring.

  • Reactivity: The furan ring is aromatic and more susceptible to electrophilic substitution reactions, while the cyclohexene ring would be more prone to addition reactions at the double bond.

These structural differences would influence the compounds' behavior in both chemical reactions and potential biological interactions.

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